molecular formula C17H24N2O4 B2383638 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid CAS No. 1023947-01-4

4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Cat. No. B2383638
CAS RN: 1023947-01-4
M. Wt: 320.389
InChI Key: MOJLWWYEJCKKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as MMBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. MMBO is a synthetic compound that belongs to the family of oxoacids.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not well understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not exhibit any significant adverse effects on the body. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is its versatility in different laboratory experiments. It can be used in various assays to study the effects of different compounds on cancer cells, fungi, and bacteria. However, one of the limitations of this compound is its high cost, which may limit its use in some research studies.

Future Directions

There are several future directions for 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid research. One direction is to further investigate its potential as a diagnostic tool for cancer. Another direction is to study its potential use in combination with other compounds to enhance its anticancer, antifungal, and antibacterial effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. This compound has a low toxicity profile and does not exhibit any significant adverse effects on the body. However, more research is needed to fully understand its mechanism of action and its effects on the body.

Synthesis Methods

4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is synthesized using a multistep process that involves the reaction of 4-methylbenzaldehyde with ethyl 2-bromoacetate to form 4-methylphenyl-2-bromo-4-oxobutanoate. This intermediate is then reacted with morpholine and sodium ethoxide to form this compound.

Scientific Research Applications

4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

4-(4-methylphenyl)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-13-2-4-14(5-3-13)16(20)12-15(17(21)22)18-6-7-19-8-10-23-11-9-19/h2-5,15,18H,6-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJLWWYEJCKKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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